molecular formula C10H14N2O B2615062 Cyclopropyl(6-methoxypyridin-3-yl)methanamine CAS No. 1270387-42-2

Cyclopropyl(6-methoxypyridin-3-yl)methanamine

Cat. No.: B2615062
CAS No.: 1270387-42-2
M. Wt: 178.235
InChI Key: ICJMORFGUUYTBT-UHFFFAOYSA-N
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Description

The compound’s molecular formula is C10H14N2O, and it has a molecular weight of 178.23 g/mol .

Scientific Research Applications

Cyclopropyl(6-methoxypyridin-3-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(6-methoxypyridin-3-yl)methanamine typically involves the reaction of cyclopropylamine with 6-methoxypyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(6-methoxypyridin-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, alkoxides, thiolates

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of Cyclopropyl(6-methoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxypyridin-3-yl)methanamine: A structurally similar compound with a methoxy group on the pyridine ring.

    Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.

Uniqueness

Cyclopropyl(6-methoxypyridin-3-yl)methanamine is unique due to the presence of both a cyclopropyl group and a methoxypyridine moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

cyclopropyl-(6-methoxypyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-9-5-4-8(6-12-9)10(11)7-2-3-7/h4-7,10H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJMORFGUUYTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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